molecular formula C8H8BrClN2O B6276900 {7-bromoimidazo[1,2-a]pyridin-2-yl}methanol hydrochloride CAS No. 2763777-32-6

{7-bromoimidazo[1,2-a]pyridin-2-yl}methanol hydrochloride

Cat. No.: B6276900
CAS No.: 2763777-32-6
M. Wt: 263.5
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Description

{7-bromoimidazo[1,2-a]pyridin-2-yl}methanol hydrochloride is a chemical compound with the molecular formula C8H8BrClN2O. It is a derivative of imidazo[1,2-a]pyridine, a heterocyclic compound known for its diverse applications in medicinal chemistry and material science . The presence of a bromine atom and a methanol group in its structure makes it a valuable intermediate in various chemical reactions and synthesis processes.

Preparation Methods

The synthesis of {7-bromoimidazo[1,2-a]pyridin-2-yl}methanol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones, followed by cyclization and bromination . The reaction conditions often include the use of solvents like ethyl acetate and catalysts such as iodine and tert-butyl hydroperoxide (TBHP) . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

{7-bromoimidazo[1,2-a]pyridin-2-yl}methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming imidazo[1,2-a]pyridin-2-ylmethanol.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

{7-bromoimidazo[1,2-a]pyridin-2-yl}methanol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of {7-bromoimidazo[1,2-a]pyridin-2-yl}methanol hydrochloride involves its interaction with specific molecular targets. The bromine atom and methanol group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins . The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

{7-bromoimidazo[1,2-a]pyridin-2-yl}methanol hydrochloride can be compared with other similar compounds such as:

Properties

CAS No.

2763777-32-6

Molecular Formula

C8H8BrClN2O

Molecular Weight

263.5

Purity

95

Origin of Product

United States

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